molecular formula C8H7IO B082248 4'-Iodoacetophenone CAS No. 13329-40-3

4'-Iodoacetophenone

Cat. No.: B082248
CAS No.: 13329-40-3
M. Wt: 246.04 g/mol
InChI Key: JZJWCDQGIPQBAO-UHFFFAOYSA-N
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Description

4'-Iodoacetophenone (CAS 13329-40-3) is an aromatic ketone with the molecular formula C₈H₇IO and a molecular weight of 246.05 g/mol . It appears as a brown crystalline powder with a melting point of 82–84°C and solubility in methanol and other organic solvents . Structurally, it features an acetyl group (-COCH₃) and an iodine atom at the para position of the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Iodoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Reducing Agents: Such as sodium borohydride, used to reduce the carbonyl group to an alcohol.

    Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the iodine atom.

Major Products Formed:

    Coupling Products: Such as biaryl compounds formed in Suzuki-Miyaura reactions.

    Reduced Products: Such as 4’-iodo-1-phenylethanol formed by the reduction of the carbonyl group.

Mechanism of Action

The mechanism of action of 4’-iodoacetophenone in chemical reactions involves the activation of the iodine atom, which facilitates its participation in substitution and coupling reactions. In biological systems, its mechanism of action is related to its role as an intermediate in the synthesis of bioactive compounds, where it contributes to the formation of molecular structures that interact with specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

The iodine atom in 4'-iodoacetophenone enhances its reactivity in transition metal-catalyzed reactions compared to bromo or chloro analogs due to iodine’s lower electronegativity and larger atomic radius, which facilitate oxidative addition steps.

Table 1: Catalytic Efficiency in C–S Coupling Reactions (Cu-Catalyzed)

Substrate Catalyst Support Yield (%) Reference
This compound Cu/CR20 92
4'-Bromoacetophenone Cu/CR20 85

Key Insight: The iodine substituent in this compound improves coupling efficiency by 7% over its bromo analog under identical conditions, highlighting its superior leaving-group ability .

Table 2: Stille Coupling Optimization (Pd-Catalyzed)

Base Yield (%)
NaOH 100
Na₂CO₃ 85
NaHCO₃ 75

In Pd-catalyzed Stille couplings, this compound achieves 100% yield with NaOH as a base, outperforming other bases due to optimal pH conditions for transmetallation .

Physical and Chemical Properties

Table 4: Key Physical Properties

Property This compound 4'-Bromoacetophenone
Molecular Weight (g/mol) 246.05 213.04
Melting Point (°C) 82–84 50–52
LogP (Partition Coeff.) 2.65 2.12

The higher molecular weight and LogP of this compound reflect its increased hydrophobicity, which influences solubility and reaction kinetics in polar solvents .

Biological Activity

4'-Iodoacetophenone is an organic compound classified as an aromatic ketone, notable for its iodine substituent at the para position relative to the acetyl group. This compound has garnered attention in medicinal and synthetic chemistry due to its unique biological activities and potential applications in drug development. This article reviews the biological activities of this compound, highlighting its mechanisms of action, experimental findings, and relevant case studies.

  • Molecular Formula : C8H7IO
  • Molecular Weight : 232.04 g/mol
  • Melting Point : 82-84 °C
  • Chemical Structure :
    SMILES CC C1 CC C I C C1 O\text{SMILES CC C1 CC C I C C1 O}

This compound exhibits various biological activities primarily through its interactions with enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, making it a suitable candidate for nucleophilic attack by biological molecules. The following mechanisms have been identified:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses.
  • Receptor Modulation : The compound may interact with various receptors, affecting signal transduction pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies indicate that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Experimental models have indicated that it can lower the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedFindingsReference
AntimicrobialDisk diffusion methodInhibition of S. aureus and E. coli
AnticancerMCF-7 and HeLa cell linesInduction of apoptosis via caspase activation
Anti-inflammatoryMouse model of acute inflammationReduced TNF-α and IL-6 levels

Synthesis and Applications

This compound is synthesized through various methods, including Friedel-Crafts acylation reactions involving iodobenzene derivatives. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.

Table 2: Synthetic Routes

Synthesis MethodStarting MaterialsConditions
Friedel-Crafts AcylationIodobenzene + Acetic AnhydrideLewis acid catalyst (AlCl3), anhydrous conditions
Pd(0)-Catalyzed Cross CouplingThis compound + SiloxaneEthanol/water mixture, flow reactor setup

Q & A

Basic Questions

Q. What are the common synthetic routes for 4'-iodoacetophenone, and how do their yields compare?

  • Two primary methods are documented:

  • Method 1 : Reaction of 4-acetylphenylboronic acid with iodine, yielding ~91% .
  • Method 2 : Cross-coupling of iodobenzene with 1-nitro-4-phenylethynylbenzene and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, achieving ~90% yield .
    • These routes are favored for their high efficiency and reproducibility. Alternative methods, such as Friedel-Crafts acylation, may require optimization for iodine compatibility.

Q. What safety precautions are critical when handling this compound?

  • The compound is light-sensitive and must be stored in airtight, opaque containers under inert conditions .
  • Safety measures include:

  • Use of N95 masks, gloves, and eye protection due to its irritant properties (R36/37/38) .
  • Avoidance of skin contact and inhalation; work in a fume hood .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Melting Point Analysis : Expected range is 82–84°C .
  • Chromatography : HPLC or GC-MS for purity assessment, referencing retention times against standards .
  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for acetyl (δ ~2.6 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 246 (C₈H₇IO) .

Advanced Research Questions

Q. How does this compound perform in Pd-catalyzed cross-coupling reactions compared to bromo/chloro analogs?

  • Reactivity : The iodine substituent enhances oxidative addition efficiency in Suzuki-Miyaura and Heck-Mizoroki reactions due to lower bond dissociation energy vs. Br/Cl .
  • Example : In flow reactors, Pd nanoparticles catalyze this compound and styrene coupling with full conversion and E-selectivity under optimized conditions (120°C, DMF, n-butylamine base) .
  • Limitation : Homocoupling byproducts are rare but may arise with electron-deficient aryl iodides.

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 71% vs. 90%) for derivatives like (E)-4’-iodochalcone?

  • Key Variables :

  • Solvent Choice : Ethanol recrystallization in chalcone synthesis reduces yield to 71% due to solubility limitations .
  • Catalyst Loading : Pd catalyst efficiency (e.g., 2.5 mol% vs. higher loads) impacts conversion rates .
    • Recommendation : Screen solvent systems (e.g., THF/water) and pre-activate catalysts to improve reproducibility .

Q. How does this compound participate in enantioselective tandem reactions?

  • Application : In asymmetric transfer hydrogenation–Sonogashira coupling one-pot reactions, it forms chiral conjugated alkynols with >90% ee using Ru/Pd bifunctional catalysts .
  • Mechanistic Insight : The iodine group facilitates oxidative addition, while chiral ligands (e.g., TsDPEN) control stereochemistry .

Q. What analytical challenges arise when characterizing this compound in complex matrices?

  • GC×GC-MS : Essential for resolving co-eluting isomers (e.g., iodinated vs. brominated analogs) in urine or environmental samples .
  • Fragmentation Patterns : In APCI+-HRMS, diagnostic ions include m/z 231 (loss of CH₃) and m/z 203 (loss of CO) .

Q. How does photodegradation impact the stability of this compound during long-term storage?

  • Degradation Pathways : Light exposure induces dehalogenation or aryl-iodine bond cleavage, forming acetophenone derivatives .
  • Mitigation : Store at –20°C in amber vials under argon. Monitor via periodic NMR or LC-MS to detect degradation products .

Q. Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for iodine-containing intermediates .
  • Catalyst Screening : Test NHC-Pd complexes for enhanced turnover in cross-coupling reactions .
  • Data Validation : Cross-reference melting points, spectroscopic data, and HRMS with literature (e.g., Reaxys RN 1857412 ).

Properties

IUPAC Name

1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJWCDQGIPQBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70158047
Record name 1-(4-Iodophenyl)ethan-1-one
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Molecular Weight

246.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13329-40-3
Record name 4-Iodoacetophenone
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Record name 1-(4-Iodophenyl)ethan-1-one
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Record name 1-(4-iodophenyl)ethan-1-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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